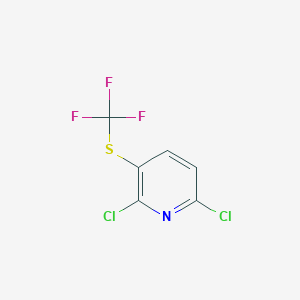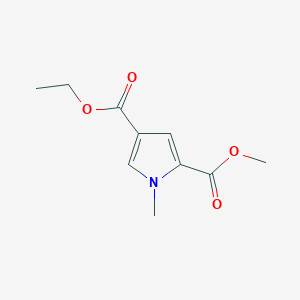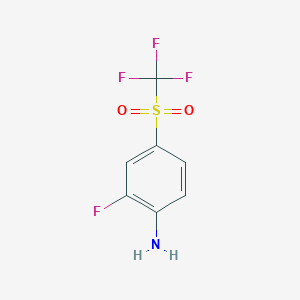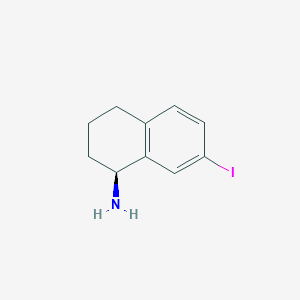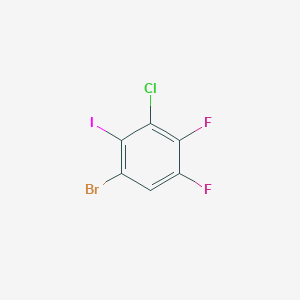
6-Bromo-2-chloro-3,4-difluoroiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-3,4-difluoroiodobenzene is an organic compound with the molecular formula C6HBrClF2I and a molecular weight of 353.33 g/mol . This compound is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. It is typically used in various chemical reactions and research applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3,4-difluoroiodobenzene can be achieved through various methods, including halogenation reactions. One common approach involves the halogenation of a suitable benzene derivative using reagents such as bromine, chlorine, and iodine under controlled conditions. For example, the Suzuki–Miyaura coupling reaction is often employed for the preparation of such compounds
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-chloro-3,4-difluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: Reactions such as the Suzuki–Miyaura coupling can be used to form carbon-carbon bonds, allowing for the synthesis of more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of halogenated benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloro-3,4-difluoroiodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloro-3,4-difluoroiodobenzene involves its reactivity with various molecular targets. The halogen atoms on the benzene ring can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the nature of the reactions and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Bromo-2-chloro-3,4-difluoroiodobenzene include:
- 6-Bromo-3-chloro-2-fluoroiodobenzene
- 4-Bromo-2,6-difluorobenzoic acid
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement and combination of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical reactions and applications.
Eigenschaften
Molekularformel |
C6HBrClF2I |
|---|---|
Molekulargewicht |
353.33 g/mol |
IUPAC-Name |
1-bromo-3-chloro-4,5-difluoro-2-iodobenzene |
InChI |
InChI=1S/C6HBrClF2I/c7-2-1-3(9)5(10)4(8)6(2)11/h1H |
InChI-Schlüssel |
XAEHFYXORJEKAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)I)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


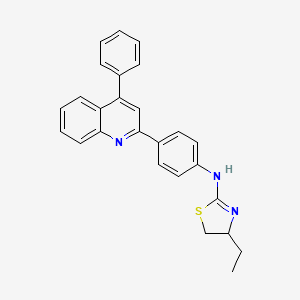
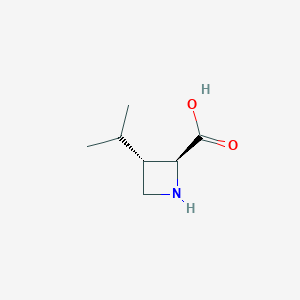
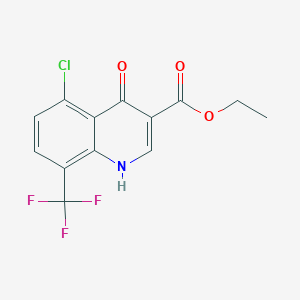
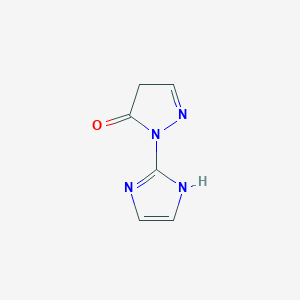
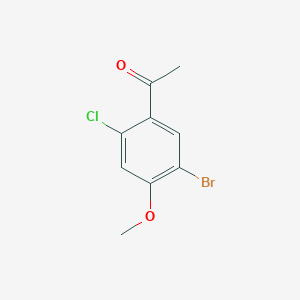
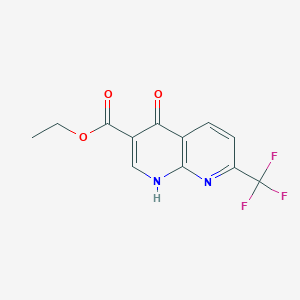
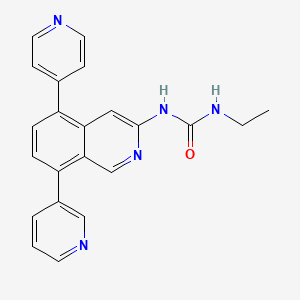
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate](/img/structure/B12856671.png)
![N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12856684.png)
![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)
